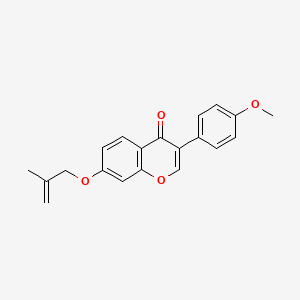
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a methoxyphenyl group and a methylallyloxy group attached to the chromone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylallyl alcohol.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the chromone core.
Alkylation: The final step involves the alkylation of the chromone core with 2-methylallyl alcohol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.
Substitution: The methoxy and methylallyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromones.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in key biological processes.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cell growth, apoptosis, and inflammation.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the methylallyloxy group.
7-((2-methylallyl)oxy)-4H-chromen-4-one: Lacks the methoxyphenyl group.
3-(4-hydroxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the methoxyphenyl and methylallyloxy groups in 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one contributes to its unique chemical and biological properties. These functional groups may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-13(2)11-23-16-8-9-17-19(10-16)24-12-18(20(17)21)14-4-6-15(22-3)7-5-14/h4-10,12H,1,11H2,2-3H3 |
InChI Key |
XEUBQUXHXCUGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2,4-dimethoxybenzamide](/img/structure/B11467751.png)
![4-(4-fluorophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11467756.png)
![6-(2-chlorobenzyl)-1-(3,4-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11467758.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11467764.png)

![7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one](/img/structure/B11467793.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11467800.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467805.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467807.png)
![4-(3-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11467812.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467820.png)
![Methyl 2-{[2-({2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}amino)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B11467824.png)
![1-[(2E)-1-butylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B11467836.png)
![3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467842.png)
